molecular formula C6H13NO2 B12976549 1,4-Oxazocan-6-ol

1,4-Oxazocan-6-ol

Cat. No.: B12976549
M. Wt: 131.17 g/mol
InChI Key: ZXBCXQSRVVPBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Oxazocan-6-ol is a heterocyclic compound with the molecular formula C5H11NO2. It features a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxazocan-6-ol can be synthesized through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the efficient formation of the oxazocane ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazocan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazocane-6-one, while reduction can produce various hydroxylated derivatives .

Scientific Research Applications

1,4-Oxazocan-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Oxazocan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,4-Oxazocan-6-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered counterparts.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1,4-oxazocan-6-ol

InChI

InChI=1S/C6H13NO2/c8-6-1-3-9-4-2-7-5-6/h6-8H,1-5H2

InChI Key

ZXBCXQSRVVPBHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCNCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.